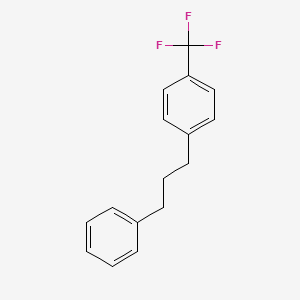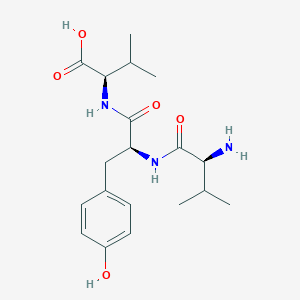
L-Valyl-L-tyrosyl-D-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valyl-L-tyrosyl-D-valine is a tripeptide composed of the amino acids L-valine, L-tyrosine, and D-valine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-tyrosyl-D-valine typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amino group and methyl or ethyl esters for the carboxyl group.
Coupling Reaction: The first step involves coupling L-valine with L-tyrosine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: The protecting groups are then removed using appropriate reagents, such as trifluoroacetic acid (TFA) for Boc groups and sodium hydroxide (NaOH) for esters.
Final Coupling: The resulting dipeptide is then coupled with D-valine using similar coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids, and finally cleaving the peptide from the resin.
化学反応の分析
Types of Reactions
L-Valyl-L-tyrosyl-D-valine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine crosslinks.
Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
科学的研究の応用
L-Valyl-L-tyrosyl-D-valine has several applications in scientific research:
Biochemistry: It is used as a model compound to study peptide interactions and folding.
Medicine: Potential therapeutic applications include its use as a drug delivery vehicle or in the design of peptide-based drugs.
Industry: It can be used in the development of biomaterials and as a component in cosmetic formulations.
作用機序
The mechanism of action of L-Valyl-L-tyrosyl-D-valine depends on its specific application. In drug delivery, it may act by enhancing the stability and bioavailability of the drug. The molecular targets and pathways involved can vary, but typically include interactions with cellular receptors or enzymes.
類似化合物との比較
Similar Compounds
L-Valyl-L-tyrosyl-L-valine: A similar tripeptide with L-valine at both ends.
L-Valyl-L-phenylalanine: A dipeptide with similar structural properties but lacking the third amino acid.
Uniqueness
L-Valyl-L-tyrosyl-D-valine is unique due to the presence of D-valine, which can confer different stereochemical properties and potentially alter its biological activity compared to its all-L counterpart.
特性
CAS番号 |
64834-42-0 |
|---|---|
分子式 |
C19H29N3O5 |
分子量 |
379.5 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H29N3O5/c1-10(2)15(20)18(25)21-14(9-12-5-7-13(23)8-6-12)17(24)22-16(11(3)4)19(26)27/h5-8,10-11,14-16,23H,9,20H2,1-4H3,(H,21,25)(H,22,24)(H,26,27)/t14-,15-,16+/m0/s1 |
InChIキー |
ZNGPROMGGGFOAA-HRCADAONSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](C(C)C)C(=O)O)N |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


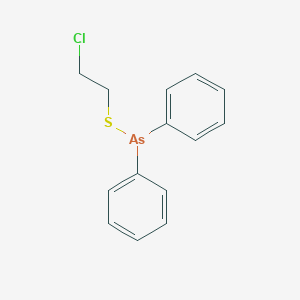
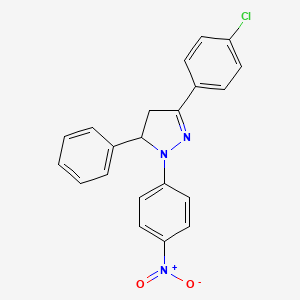
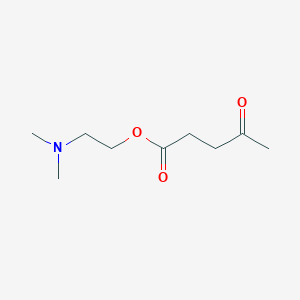
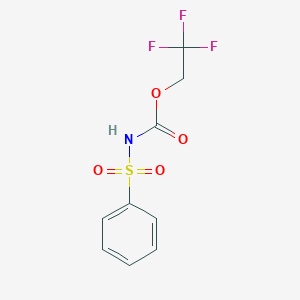
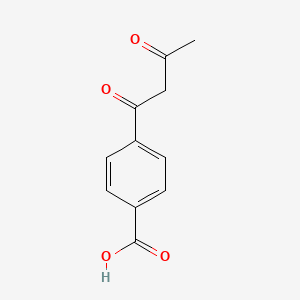
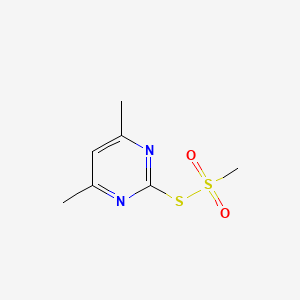

![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
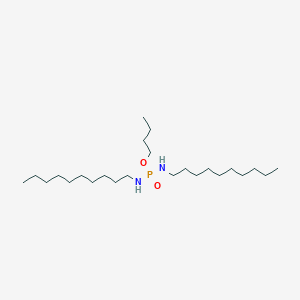
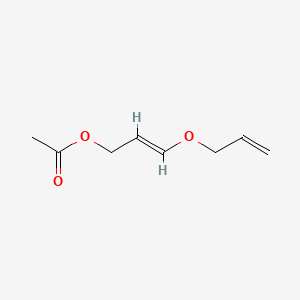
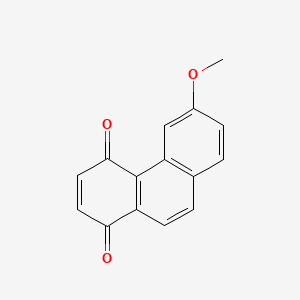
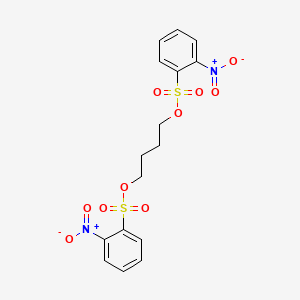
![1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-](/img/structure/B14497231.png)
